3-(benzenesulfonyl)-N-benzylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

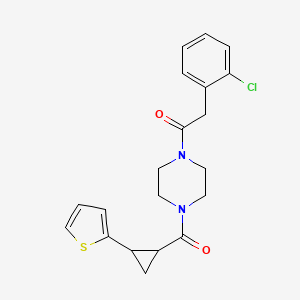

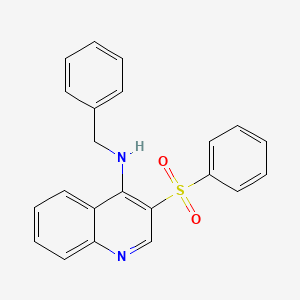

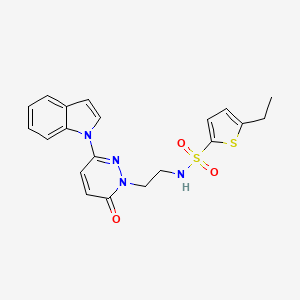

“3-(benzenesulfonyl)-N-benzylquinolin-4-amine” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a benzenesulfonyl group and a benzyl group attached to it .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are generally prepared from the sulfonation of benzene using concentrated sulfuric acid . The benzyl group could potentially be introduced through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the quinoline, benzenesulfonyl, and benzyl groups .

Chemical Reactions Analysis

Benzenesulfonyl compounds are known to be highly reactive. They can react with compounds containing reactive N-H and O-H bonds . The reactivity of the quinoline and benzyl groups would also play a role in the compound’s overall reactivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzenesulfonyl compounds are known to be soluble in water and ethanol, and they have a strong acidity .

Applications De Recherche Scientifique

Synthetic Applications and Catalysis

A study highlights the use of related benzenesulfonyl compounds in the Rhodium-Catalyzed N-tert-Butoxycarbonyl (Boc) Amination by Directed C-H Bond Activation. This process enables the efficient introduction of N-Boc protected amino groups into aromatic nuclei, demonstrating the utility of such compounds in synthesizing complex organic molecules, including the total synthesis of indoloquinoline alkaloids like quindoline and cryptolepine (Wippich, Truchan, & Bach, 2016). Similarly, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds highlight the role of auxiliary-assisted direct arylation and alkylation in modifying amine and carboxylic acid derivatives, underscoring the versatility of benzenesulfonyl derivatives in organic synthesis (Nadres, Santos, Shabashov, & Daugulis, 2013).

Synthesis of Heterocyclic Compounds

The Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines is a notable application, where N-benzoate alkylamines are used as aminating agents. This method showcases the high efficiency and good functional group tolerance of benzenesulfonyl derivatives in heterocyclic compound synthesis (Zhang, Huang, Deng, Mao, & Peng, 2018). Furthermore, the synthesis and cytotoxic activity study of 3-hydroxyquinolin-4(1H)-one derivatives illustrate the pharmaceutical relevance of such compounds, providing insights into their potential therapeutic applications (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Pharmaceutical Research and Material Science

In pharmaceutical research, the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives underscore the importance of benzenesulfonyl derivatives in developing novel antibiotics. This work demonstrates the potential of these compounds to combat bacterial infections, highlighting their significance in medicinal chemistry (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007). Additionally, the synthesis, characterization, and nonlinear optical properties of quinolinium benzenesulfonate compounds reveal the application of benzenesulfonyl derivatives in material science, particularly in optical limiting applications (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for this compound would depend on its specific applications. There is ongoing research into the use of benzenesulfonyl compounds in various areas, including as potential treatments for acute respiratory distress syndrome (ARDS) and in the development of new catalytic transformations .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-benzylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c25-27(26,18-11-5-2-6-12-18)21-16-23-20-14-8-7-13-19(20)22(21)24-15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLAPAACMSCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-benzylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B2719078.png)

![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)

![N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2719093.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)

![4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2719095.png)

![N-benzyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2719096.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719097.png)

![3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2719099.png)